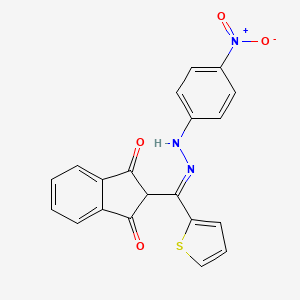
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione, also known as 2-Aza-DMAP, is an organic compound that has been widely studied in the scientific community due to its various applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
Applications De Recherche Scientifique
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has been widely studied in the scientific community due to its various applications. It has been used in the synthesis of a variety of compounds, such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other organic substances.
Mécanisme D'action
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is an organic compound that is known to act as a nucleophilic catalyst. It is able to form a bond with the substrate molecule, and then facilitate the reaction between the substrate molecule and the reactant molecules. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which this compound acts as a catalyst.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. It has also been studied for its potential to act as an anti-cancer agent, and it has been shown to have the potential to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential to act as a neuroprotectant, and it has been shown to have the potential to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can be easily degraded under certain conditions. In addition, it is a toxic compound, and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione. It has been studied for its potential to act as a drug, and further research could be conducted to explore this potential. In addition, it has been studied for its potential to act as a catalyst in organic synthesis, and further research could be conducted to explore the potential for its use in the synthesis of other compounds. Finally, it has been studied for its potential to act as an anti-inflammatory and antioxidant agent, and further research could be conducted to explore its potential to act as a neuroprotectant.
Méthodes De Synthèse
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is synthesized through a condensation reaction between the dimethylaminopropiophenone and 3,4-dimethoxyphenylacetonitrile. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and is known to be a simple and cost-effective method for producing this compound.
Propriétés
IUPAC Name |
2-[(E)-C-(3,4-dimethoxyphenyl)-N-(methylamino)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-21-17(11-8-9-14(24-2)15(10-11)25-3)16-18(22)12-6-4-5-7-13(12)19(16)23/h4-10,16,20H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQLYCXRNJEJQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C(\C1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrobromide; 95%](/img/structure/B6351887.png)
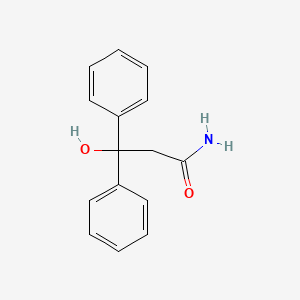
![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
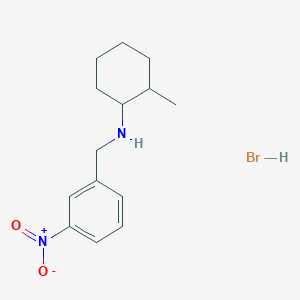
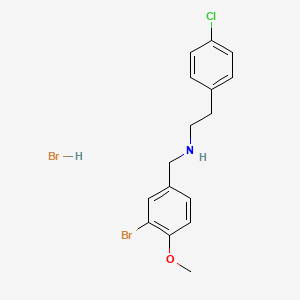

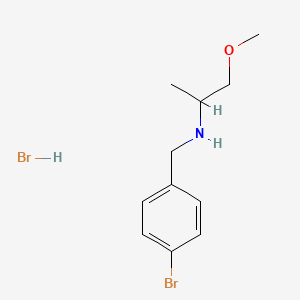
amine hydrobromide; 95%](/img/structure/B6351942.png)
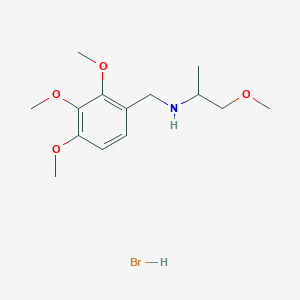
amine hydrobromide; 95%](/img/structure/B6351972.png)
